molecular formula C18H17N3O5S B15080748 4-hydroxy-1-methyl-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

4-hydroxy-1-methyl-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B15080748
M. Wt: 387.4 g/mol
InChI Key: DQSRSPOSGVLNRE-UHFFFAOYSA-N
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Description

N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonohydrazide group may also play a role in its mechanism of action by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

4-hydroxy-1-methyl-N'-(4-methylphenyl)sulfonyl-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C18H17N3O5S/c1-11-7-9-12(10-8-11)27(25,26)20-19-17(23)15-16(22)13-5-3-4-6-14(13)21(2)18(15)24/h3-10,20,22H,1-2H3,(H,19,23)

InChI Key

DQSRSPOSGVLNRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O

Origin of Product

United States

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